- Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanesOrganometallics, 2017, 36(18), 3633-3637,
Cas no 579-07-7 (1-Phenylpropane-1,2-dione)

1-Phenylpropane-1,2-dione structure
商品名:1-Phenylpropane-1,2-dione
1-Phenylpropane-1,2-dione 化学的及び物理的性質
名前と識別子
-
- 1-Phenylpropane-1,2-dione
- 1-Phenyl-1,2-propanedione
- Acetyl benzoyl
- Pyruvophenone
- Acetylbenzoyl
- Benzoylacetyl
- 1,2-Propanedione, 1-phenyl-
- Methylphenylglyoxal
- Phenylmethyldiketone
- Benzoyl methyl ketone
- Methyl phenyl diketone
- 3-Phenyl-2,3-propanedione
- Methyl phenyl glyoxal
- Phenyl methyl diketone
- 1-phenyl-1,2-propandione
- 1-Phenyl-propane-1,2-dione
- FEMA No. 3226
- ZB5XA3GD0I
- BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 1-Ph
- 1-Phenyl-1,2-propanedione,98%
-
- MDL: MFCD00008755
- インチ: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
- InChIKey: BVQVLAIMHVDZEL-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 878450
計算された属性
- せいみつぶんしりょう: 148.05200
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.101 g/mL at 25 °C(lit.)
- ふってん: 217°C
- フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >
- 屈折率: n20/D 1.532(lit.)
- PSA: 34.14000
- LogP: 1.45830
- FEMA: 3226
- ようかいせい: 水、エタノール、エーテルに可溶である。
1-Phenylpropane-1,2-dione セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H225
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
- 危険物輸送番号:1224
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 包装グループ:II
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- 危険レベル:Comb liq
- ちょぞうじょうけん:Store at room temperature
1-Phenylpropane-1,2-dione 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-Phenylpropane-1,2-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06413-100g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 100g |
¥711 | 2023-09-15 | |
TRC | P998940-25g |
Pyruvophenone |
579-07-7 | 25g |
$ 165.00 | 2022-06-03 | ||
Enamine | EN300-98681-0.1g |
1-phenylpropane-1,2-dione |
579-07-7 | 95.0% | 0.1g |
$19.0 | 2025-02-19 | |
Enamine | EN300-98681-50.0g |
1-phenylpropane-1,2-dione |
579-07-7 | 95.0% | 50.0g |
$82.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53040-100g |
1-Phenylpropane-1,2-dione |
579-07-7 | 100g |
¥726.0 | 2021-09-04 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06413-10g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 10g |
126.00 | 2021-07-09 | |
abcr | AB140756-1 g |
1-Phenyl-1,2-propanedione, 97%; . |
579-07-7 | 97% | 1g |
€72.90 | 2023-04-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830763-100g |
1-Phenyl-1,2-propanedione |
579-07-7 | 97% | 100g |
794.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W322601-5KG-K |
1-Phenylpropane-1,2-dione |
579-07-7 | 98%, FG | 5KG |
29893.29 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 223034-1G |
1-Phenylpropane-1,2-dione |
579-07-7 | 1g |
¥332.06 | 2023-12-09 |
1-Phenylpropane-1,2-dione 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
リファレンス
- Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradationJournal of Molecular Structure, 2023, 1274(Part_2), 134521,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
1.2C:32149-57-8, 20 h, rt
リファレンス
- Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamidesOrganic Chemistry Frontiers, 2022, 9(21), 5858-5863,
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
リファレンス
- Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketonesJournal of Organometallic Chemistry, 2018, 860, 1-8,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
リファレンス
- Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO SourceOrganic Letters, 2020, 22(2), 636-641,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
リファレンス
- Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and controlChemical Communications (Cambridge, 2017, 53(79), 10942-10945,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
リファレンス
- Copper(I)-Catalyzed Aerobic Oxidation of α-DiazoestersJournal of Organic Chemistry, 2020, 85(19), 12579-12584,
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
はんのうじょうけん
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
リファレンス
- Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivativesMolecular Catalysis, 2018, 454, 63-69,
ごうせいかいろ 23
はんのうじょうけん
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
リファレンス
- A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenesOrganic & Biomolecular Chemistry, 2022, 20(32), 6445-6458,
ごうせいかいろ 24
ごうせいかいろ 25
はんのうじょうけん
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
リファレンス
- Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto SulfonesAsian Journal of Organic Chemistry, 2021, 10(12), 3406-3410,
ごうせいかいろ 26
ごうせいかいろ 27
ごうせいかいろ 28
はんのうじょうけん
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
リファレンス
- Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complexJBIC, 2020, 25(1), 3-11,
1-Phenylpropane-1,2-dione Raw materials
- 1,2-Benzenediol, 3-iodo-, 2-(4-methylbenzenesulfonate)
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- Iodobenzene
- Dimethyl Sulfide
- 2-(Hydroxyimino)propiophenone
- 1-phenylprop-2-yn-1-one
- Silane, 2,5-stannolanediylidenetetrakis[trimethyl-
- 2-Bromoacetophenone
- Tert-BUTYL ISOCYANIDE
- 1-Propanone, 2-azido-1-phenyl-
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
- Benzoylacetone
- 4-Methoxybenzenesulfonyl chloride
- 1-Phenyl-1-propyne
- 2-Propanone, 1-diazo-1-phenyl-
- Acetophenone
- Benzoyl chloride
- 1,2-Propanedione,1-phenyl-, 2-one
- Benzaldehyde
1-Phenylpropane-1,2-dione Preparation Products
- 2,2-Dihydroxy-1-phenyl-1,3-butanedione (120242-37-7)
- Benzoic acid (65-85-0)
- 1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer) (768-03-6)
- 1-Phenyl-1,2,3-butanetrione (4435-51-2)
- 2-[(4-Methoxyphenyl)sulfonyl]-1-phenyl-1-propanone (1495845-37-8)
- 1-Hydroxy-1-phenylpropan-2-one (90-63-1)
- 1-Phenylpropane-1,2-dione (579-07-7)
- (9Z,10E)-9,10-Dihydro-9,10-bis[1-[(4-methoxyphenyl)sulfonyl]ethylidene]phenanthrene (2739738-64-6)
- a-Ketobutyric Acid (600-18-0)
- Silane, (1,1-dichloro-2,5-stannolanediylidene)tetrakis[trimethyl- (392737-29-0)
- 2-Hydroxyacetophenone (582-24-1)
- Pyruvic acid (127-17-3)
- Benzaldehyde (100-52-7)
1-Phenylpropane-1,2-dione 関連文献
-
1. Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solutionAnthony R. Butler,Ishtiaq Hussain,Elizabeth Leitch J. Chem. Soc. Perkin Trans. 2 1980 106
-
2. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471
-
3. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23
-
4. 328. The chemistry of reductone. Part III. Alkenediols related to reductoneWesley Cocker,David S. Jenkinson,Peter Schwarz J. Chem. Soc. 1953 1628
-
Luis F. Vieira Ferreira,Margarida R. Vieira Ferreira,José P. Da Silva,Isabel Ferreira Machado,Anabela S. Oliveira,José V. Prata Photochem. Photobiol. Sci. 2003 2 1002
-
6. Hydrosilylation of cinchonidine and 9-O-TMS-cinchonidine with triethoxysilane: application of 11-(triethoxysilyl)-10,11-dihydrocinchonidine as a chiral modifier in the enantioselective hydrogenation of 1-phenylpropane-1,2-dioneAnna Lindholm,P?ivi M?ki-Arvela,Esa Toukoniitty,Tapani A. Pakkanen,Janne T. Hirvi,Tapio Salmi,Dmitry Yu. Murzin,Rainer Sj?holm,Reko Leino J. Chem. Soc. Perkin Trans. 1 2002 2605
-
Yin Zheng,Youming Wang,Zhenghong Zhou Chem. Commun. 2015 51 16652
-
8. Synthesis and nuclear magnetic resonance investigation of 1-phenylpropane-1,2-dione 2-oxime complexes of trimethylplatinum(IV)Peter J. Heard,Kenneth Kite J. Chem. Soc. Dalton Trans. 1996 3543
-
Hong Yang,Yanxia Zhao,Bin Liu,Ji-Hu Su,Igor L. Fedushkin,Biao Wu,Xiao-Juan Yang Dalton Trans. 2017 46 7857
-
Meher Prakash,Poonam Rani,Sampak Samanta Org. Biomol. Chem. 2022 20 6445
579-07-7 (1-Phenylpropane-1,2-dione) 関連製品
- 2430-99-1(2-(4-Methylphenyl)acetophenone)
- 3363-97-1(1,1'-(1,4-Phenylene)bis(2-phenylethane-1,2-dione))
- 134-81-6(diphenylethane-1,2-dione)
- 48160-61-8(Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy-)
- 451-40-1(2-Phenylacetophenone)
- 1074-12-0(2-Oxo-2-phenylacetaldehyde)
- 3457-48-5(4,4'-Dimethylbenzil)
- 2431-00-7(4-Methylbenzil)
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:579-07-7)1-Phenyl-1,2-propanedi

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:579-07-7)1-Phenylpropane-1,2-dione

清らかである:99%
はかる:500g
価格 ($):314.0